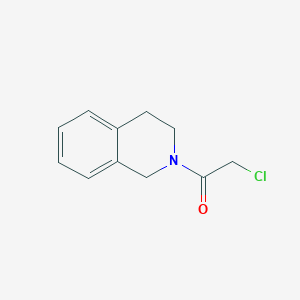

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative functionalized with a chloroacetyl group at the 2-position. This modification confers unique chemical reactivity and biological activity. Its applications span medicinal chemistry, particularly in antiparasitic agents and neuropharmacology, where structural analogs have shown bioactivity .

Properties

IUPAC Name |

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOLYGFCZOFURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401383 | |

| Record name | 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41910-57-0 | |

| Record name | 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of isoquinoline ketones or carboxylic acids.

Reduction: Formation of isoquinoline alcohols.

Scientific Research Applications

Medicinal Chemistry and Neuropharmacology

Neuroprotective Properties

Tetrahydroisoquinolines, including 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline, are known for their neuroprotective effects. Research indicates that certain derivatives exhibit modulation of NMDA receptors, which are crucial in various neurological conditions. For instance, studies have shown that modifications to the tetrahydroisoquinoline scaffold can enhance activity at specific NMDA receptor subtypes (GluN2B) that are implicated in neurodegenerative diseases such as Alzheimer's and schizophrenia .

Case Study: NMDA Receptor Modulation

A study demonstrated that a series of tetrahydroisoquinoline analogues could act as positive allosteric modulators of NMDA receptors. The modifications made to the this compound scaffold led to compounds with enhanced potency and selectivity for GluN2B subunits. This stereochemical tuning is critical for developing effective treatments for cognitive impairments associated with neurodegenerative disorders .

Anticancer Research

Mechanisms of Action

The compound has also been investigated for its potential anticancer properties. Tetrahydroisoquinoline derivatives have been shown to affect key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway . These pathways are often dysregulated in various cancers, making them viable targets for therapeutic intervention.

Case Study: Anticancer Activity in Prostate Cancer

In a notable study, tetrahydroisoquinoline derivatives were assessed for their effects on prostate cancer cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through modulation of the PI3K/Akt signaling pathway. Specifically, the compound demonstrated significant anti-carcinogenic activity by reducing tumor size and incidence in animal models .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Case Studies on Tetrahydroisoquinoline Applications

| Study Focus | Findings | Implications |

|---|---|---|

| NMDA Receptor Modulation | Compounds enhanced GluN2B activity | Potential treatment for cognitive disorders |

| Prostate Cancer | Significant reduction in tumor size | New avenues for cancer therapy |

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit the activity of specific kinases or proteases, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives

- Structure : The trifluoroacetyl group replaces chloroacetyl, introducing stronger electron-withdrawing effects.

- Synthesis : Prepared via acylation with trifluoroacetic anhydride or chlorides, similar to chloroacetyl derivatives .

- Bioactivity: Trifluoroacetyl derivatives are often used as enzyme inhibitors (e.g., acyl-CoA monoacylglycerol acyltransferase 2 inhibitors) due to enhanced metabolic stability .

- Key Difference : The trifluoroacetyl group reduces nucleophilic substitution reactivity compared to chloroacetyl, limiting further derivatization but improving in vivo stability .

Methoxy-Substituted Tetrahydroisoquinoline Carbonitriles

- Structure: Methoxy groups at the 6- or 7-position, with a carbonitrile group at the 1-position (e.g., 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) .

- Bioactivity : These compounds exhibit antitumor and antimicrobial activities, with methoxy groups enhancing lipophilicity and membrane penetration .

- Key Difference : The carbonitrile group confers distinct electronic properties compared to the chloroacetyl group, favoring interactions with polar enzyme active sites .

N-Methylated Tetrahydroisoquinolines

- Structure: N-methylation at the 1-position (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline) .

- Bioactivity: Neurotoxic via oxidation to isoquinolinium ions, implicated in Parkinson’s disease pathways .

- Key Difference : Unlike chloroacetyl derivatives, N-methylated analogs lack acyl groups, reducing electrophilicity and altering metabolic pathways .

Pharmacological Activity Comparison

In vitro assay against *Ichthyophthirius multifiliis .

Toxicity and Metabolic Stability

- Chloroacetyl-THIQ: No reported neurotoxicity, unlike N-methylated analogs. The chloroacetyl group is metabolized via hydrolysis, reducing bioaccumulation risks .

- N-Methyl-THIQ: Metabolized to neurotoxic isoquinolinium ions by MAO enzymes, mimicking MPTP-induced Parkinsonism .

Biological Activity

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and organic synthesis.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline core with a chloroacetyl substituent. The presence of the chloroacetyl group is crucial for its biological activity as it can interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chloroacetyl moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer and infectious diseases where enzyme regulation is critical.

- Receptor Interaction : Variants of this compound have shown potential as inhibitors of specific receptors and kinases, suggesting a role in modulating signaling pathways that are often dysregulated in diseases.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt pathway. Its derivatives have been explored for their potential as anticancer agents due to their ability to inhibit tumor growth .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. Its action may involve disrupting bacterial virulence factors and metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Studies : A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Activity : Another investigation reported that this compound showed promising antibacterial activity against resistant strains of bacteria. The mechanism was linked to the inhibition of critical enzymes involved in bacterial metabolism.

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation and increased apoptosis in treated cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Mechanism Type | Description | Implication |

|---|---|---|

| Enzyme Inhibition | Covalent modification leading to enzyme inactivity | Cancer therapy |

| Receptor Modulation | Inhibition of signaling pathways | Anti-inflammatory |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline?

Answer:

The compound is typically synthesized via acylation of 1-methyl-1,2,3,4-tetrahydroisoquinoline using chloroacetyl chloride. Key steps include:

- Reaction setup : Reacting 1-methyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.

- Workup : Neutralization with aqueous bicarbonate, followed by extraction and purification via column chromatography.

- Characterization : Structural confirmation using EI-MS , ¹H NMR , and ¹³C NMR to verify the chloroacetyl group’s incorporation at the 2-position .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of substrate to chloroacetyl chloride) and reaction time (4–6 hours) improves yields to ~75–85% .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Critical characterization techniques include:

- Spectral analysis :

- ¹H NMR : Peaks at δ 4.5–5.0 ppm (CH₂Cl group) and δ 3.5–4.0 ppm (tetrahydroisoquinoline ring protons).

- ¹³C NMR : Signals at ~165–170 ppm (carbonyl carbon) and 40–45 ppm (CH₂Cl carbon).

- Mass spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., m/z 223.07 for C₁₁H₁₂ClNO).

- Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: What strategies are recommended to resolve discrepancies in biological activity data for this compound derivatives?

Answer:

Contradictory activity data (e.g., antiparasitic efficacy) may arise from:

- Purity issues : Validate compound purity via HPLC (>95%) to exclude impurities affecting bioactivity .

- Experimental variability : Standardize assay conditions (e.g., pH, temperature, solvent concentration) across replicates.

- Structural analogs : Compare activity with structurally similar derivatives (e.g., acetyl or benzoyl analogs) to isolate the chloroacetyl group’s contribution .

- Mechanistic studies : Use radical trapping agents (e.g., TEMPO) to test if activity involves free-radical pathways, as seen in related tetrahydroisoquinoline electrooxidation studies .

Advanced: How can the reactivity of the chloroacetyl group be leveraged for further functionalization?

Answer:

The chloroacetyl moiety serves as a versatile handle for:

- Nucleophilic substitution : React with amines (e.g., piperidine) to form amide derivatives, as demonstrated in aminoacetylenic tetrahydroisoquinoline syntheses .

- Cross-coupling : Utilize Pd-catalyzed reactions to introduce aryl/heteroaryl groups at the chloro site.

- Photocatalytic modifications : Employ MoS₂/ZnIn₂S₄ nanocomposites for selective dehydrogenation, converting tetrahydroisoquinoline to dihydroisoquinoline derivatives under visible light .

- Safety note : Chloroacetyl chloride is highly reactive; use controlled addition (e.g., ice bath) to prevent exothermic side reactions .

Advanced: What computational or experimental approaches optimize reaction conditions for large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading) for yield maximization .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 15 minutes) while maintaining yield, as shown in related tetrahydroisoquinoline annulations .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to improve sustainability .

- Real-time monitoring : Implement mass spectrometry (e.g., nESI-MS) to track intermediates and adjust conditions dynamically .

Basic: What are the primary biological targets or applications of this compound derivatives?

Answer:

- Antiparasitic agents : Demonstrated activity against Ichthyophthirius multifiliis (freshwater fish parasites) with IC₅₀ values <10 μM .

- PPARγ/α agonists : Derivatives like 2-acyl-tetrahydroisoquinoline-3-carboxylic acids show dual PPAR activation and PTP-1B inhibition, relevant for metabolic disorder research .

- Neuroactive compounds : Structural analogs (e.g., 1-phenyl derivatives) exhibit acetylcholinesterase inhibition, suggesting potential in Alzheimer’s disease studies .

Advanced: How do electronic and steric effects influence the compound’s reactivity in catalytic systems?

Answer:

- Electron-withdrawing chloroacetyl group : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in acylation or alkylation) .

- Steric hindrance : The tetrahydroisoquinoline scaffold’s rigidity may limit access to catalytic sites; computational modeling (DFT) predicts favorable binding conformations .

- Photoredox catalysis : The compound’s oxidation potential (~+1.01 V vs. NHE) aligns with catalysts like Ru(bpy)₃²⁺ for dehydrogenation or C–H functionalization .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Chloroacetyl chloride is corrosive; use PPE (gloves, goggles, fume hood).

- Stability : Store the compound at –20°C under inert gas (argon) to prevent hydrolysis.

- Waste disposal : Neutralize chloroacetyl-containing waste with 10% NaOH before disposal .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate purification : Use flash chromatography after each step to remove side products .

- Protecting groups : Temporarily protect reactive sites (e.g., NH with Boc) to prevent undesired acylation .

- Catalytic optimization : Screen Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) to accelerate rate-limiting steps .

Advanced: What analytical techniques differentiate this compound from its isomers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.